tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate has the molecular formula C14H17NO3 and a molecular weight of approximately 247.29 g/mol . This compound features an indole ring structure, which is significant in many biological systems and pharmacological applications. The tert-butyl group enhances its lipophilicity, making it more soluble in organic solvents.
These reactions allow for the modification of the compound to yield derivatives with potentially enhanced biological activities.
Research indicates that tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate exhibits various biological activities:
Several synthetic routes are available for producing tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate:
These methods highlight the versatility of synthetic approaches available for modifying indole structures.
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate has several potential applications:
Interaction studies involving tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate focus on its potential binding to biological macromolecules:
Several compounds share structural similarities with tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | 914349-13-6 | 0.86 |
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | 914349-03-4 | 0.85 |
tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | 914349-04-5 | 0.85 |
tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate | 914349-10-3 | 0.84 |
These compounds exhibit variations in their substitution patterns on the indole ring, affecting their biological activities and properties. The presence of different methyl groups alters their lipophilicity and potential interactions with biological targets, showcasing the uniqueness of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate within this class of compounds.